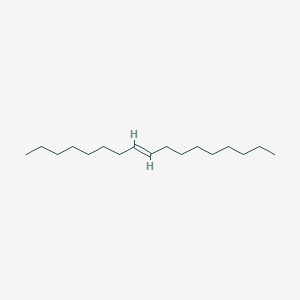

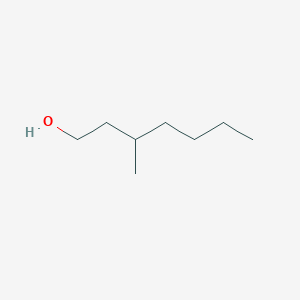

8-Heptadecene

Descripción general

Descripción

8-Heptadecene is not directly discussed in the provided papers; however, the papers do provide insights into the broader family of acenes and heptacene derivatives, which are related to the structure and properties of polyacenes like 8-heptadecene. Acenes are molecules composed of linearly fused benzene rings, and their properties have been of significant interest due to their potential applications in organic electronics . Heptacene, a member of the acene series, has been studied for its semiconducting properties and as a model system for graphene nanoribbons .

Synthesis Analysis

The synthesis of stable heptacene derivatives has been a challenge due to their sensitivity to oxidation and dimerization. A novel heptacene derivative with electron-deficient trifluoromethylphenyl and triisopropylsilylethynyl groups has been synthesized, showing remarkable stability under ambient conditions . Another approach involved the synthesis of nitrogen-containing heptacene analogs with various side-groups, which demonstrated enhanced oxidative stability and tunable ionization potentials .

Molecular Structure Analysis

The molecular structure of heptacene derivatives is crucial for their stability and electronic properties. The introduction of electron-deficient groups and the V-shape geometry in the nitrogen heteroatom-containing heptacene analogs contribute to their stability. The molecular structure can be further modified with different side-groups to adjust the electronic properties, as demonstrated by the variation in ionization potentials .

Chemical Reactions Analysis

Heptacene and its derivatives undergo various chemical reactions that are indicative of their reactivity and potential applications. For instance, the reaction of heptafulvenes with electrophilic and nucleophilic reagents occurs at different sites, and protonation typically happens at the exocyclic methylene carbon. Cycloaddition reactions with tetracyanoethylene result in different adducts depending on the substitution pattern of the heptafulvenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptacene derivatives are influenced by their extended π-electron systems and molecular structures. The stability of these compounds under ambient conditions is a significant property, with some derivatives showing a half-life of several weeks at room temperature in the solid state . The electrical properties, such as hole drift mobility, are also notable, with some heptacene analogs achieving mobility up to 8 × 10^-4 cm^2/(V s) . The solubility and crystallization tendencies of acenes are important for their application in organic electronics, with methods such as vapor-phase deposition being used to overcome solubility issues .

Aplicaciones Científicas De Investigación

Synthesis in Petrochemical Industry : 8-Heptadecene is produced through the decarboxylation of oleic acid using various catalysts, demonstrating its importance in petrochemical and other industries (Gasanov et al., 2014).

Metabolism in Red Algae : The metabolic pathway of 8-heptadecene in red algae such as Pyropia reveals its significant presence in these algae, indicating its importance in marine biology and ecology (Zhang et al., 2013).

Extraction from Vegetable Oils : Research shows that 8-heptadecene can be prepared from vegetable oils, highlighting its renewable source and applications in petrochemical synthesis, insect pheromones, and nuclear reactions (Gasanov et al., 2014).

Biofuel Production : Microalgae convert fatty acids to alkanes or alkenes like 8-heptadecene through a light-dependent pathway, showcasing its potential in biofuel production (Sorigué et al., 2016).

Food Irradiation Marker : In food science, 8-heptadecene serves as a marker compound for irradiated cashew nuts, indicating its role in food quality and safety analysis (Bhattacharjee et al., 2003).

Role in Marine Algae : Studies on the marine green alga Bryopsis maxima show that 8-heptadecene is released upon mechanical wounding, suggesting its role in algal defense mechanisms (Akakabe et al., 2007).

Bee Colony Health : (Z)-8-Heptadecene reduces the reproduction of Varroa destructor mites in bee colonies, indicating its potential use in apiculture and pest control (Milani et al., 2004).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-heptadec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQKRILZMDQPHI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Heptadecene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[pqr]picene](/img/structure/B93510.png)